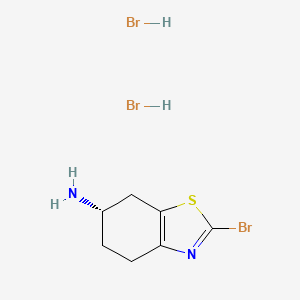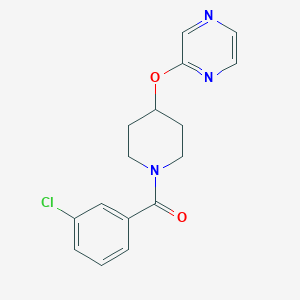
(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a complex organic compound. It contains a piperidine ring, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task of modern organic chemistry . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Scientific Research Applications
Antimicrobial and Antifungal Activity
(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone and its derivatives have been explored for their antimicrobial and antifungal capabilities. For instance, a study synthesized a compound through the reaction of specific reagents under microwave irradiation, which exhibited favorable antimicrobial activities comparable to reference agents. This molecule demonstrated both bactericidal and fungicidal effects, highlighting its potential in combating microbial infections (Okasha et al., 2022).
Anticancer Potential
Research on novel pyrazole derivatives, including those with structural similarities to (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, has shown promising anticancer activities. These compounds were synthesized and evaluated for their efficacy against cancer cell lines, with some demonstrating higher anticancer activity than the reference drug, doxorubicin. This suggests a significant potential for these molecules in cancer therapy (Hafez et al., 2016).
Antituberculosis Studies
Compounds related to (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone have been synthesized and evaluated for their antituberculosis activity. This includes the development of derivates with significant activity against the Mycobacterium tuberculosis strain, offering a potential new avenue for tuberculosis treatment. The synthesis of these derivates using reductive amination methods and their characterization through spectral studies underline the innovative approach to developing antituberculosis agents (Mallikarjuna et al., 2014).
Docking Studies and Molecular Interaction
Molecular docking analyses of compounds structurally similar to (3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone have been conducted to understand their interaction with biological targets. For example, docking studies aimed at exploring the antimicrobial and anticancer properties of these molecules offer insights into their mechanism of action. This approach helps in identifying potential drug candidates by analyzing their binding affinities and interactions with specific receptors or enzymes (Katariya et al., 2021).
properties
IUPAC Name |
(3-chlorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-3-1-2-12(10-13)16(21)20-8-4-14(5-9-20)22-15-11-18-6-7-19-15/h1-3,6-7,10-11,14H,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQGUGUXRWVGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2367501.png)
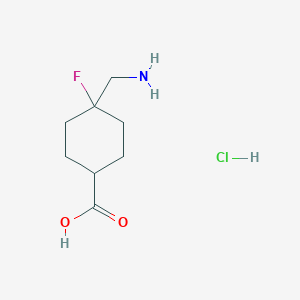
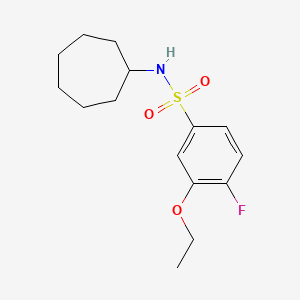
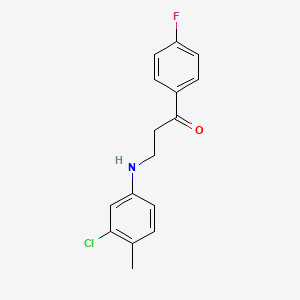

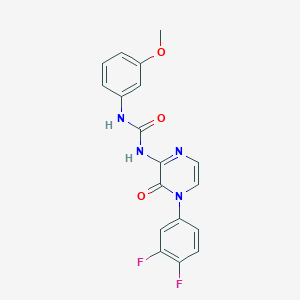
![N-(2-methoxy-5-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2367514.png)
![2-((1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole](/img/structure/B2367515.png)
![1-(Azepan-1-yl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2367516.png)

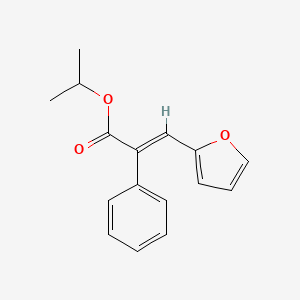
![2-fluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2367521.png)
